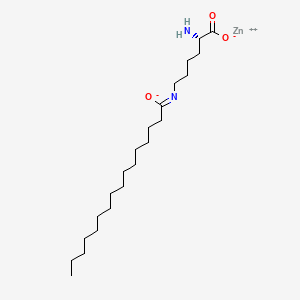

Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate

Description

Contextualizing Zinc-Amino Acid-Fatty Acid Conjugates within Bioinorganic Chemistry

Bioinorganic chemistry investigates the role of metals in biology, a field where zinc holds a position of paramount importance. Zinc is an essential trace element, integral to the function of a vast number of proteins and enzymes in biological systems. Its coordination with amino acid residues is fundamental to protein structure and catalysis. nih.gov

The conjugation of a fatty acid to a zinc-amino acid complex introduces a lipophilic dimension to the molecule. This modification is a key area of contemporary research, as it can significantly influence the compound's properties, such as its solubility, membrane permeability, and interactions with biological macromolecules. The N-acylation of lysine (B10760008) with a palmitoyl (B13399708) group, as seen in the ligand N6-(1-oxohexadecyl)-L-lysine, creates an amphipathic molecule with a polar amino acid head and a nonpolar fatty acid tail. nih.gov This structure is reminiscent of endogenous signaling molecules and structural components of cell membranes, suggesting potential for unique biological interactions.

Rationale for Investigating Modified Amino Acid-Zinc Complexes in Contemporary Research

The scientific impetus for studying complexes like Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is multifaceted. Researchers are driven by the quest to develop novel molecules with tailored properties for specific biological applications. The modification of amino acids with fatty acids before complexation with zinc allows for the fine-tuning of the resulting compound's physicochemical characteristics.

One primary rationale is the potential to enhance the bioavailability and cellular uptake of zinc. Standard zinc salts can have limitations in their absorption and transport across biological membranes. By incorporating a lipid component, these modified complexes may leverage different transport mechanisms, potentially leading to more efficient delivery of zinc to cells and tissues. nih.gov

Furthermore, the introduction of a fatty acid moiety can direct the complex to specific biological targets, such as cell membranes or lipid-rich environments. This targeting capability is of great interest in the development of new therapeutic and diagnostic agents. The study of such compounds also provides fundamental insights into the complex interplay between metal ions, amino acids, and lipids in biological systems.

Scope and Objectives of Academic Research on this compound

Academic research on this compound, while still an emerging area, is focused on several key objectives. A primary goal is the comprehensive synthesis and characterization of the compound. This involves developing efficient synthetic routes and employing a range of analytical techniques to confirm its structure and purity.

A significant portion of the research is dedicated to elucidating the compound's behavior in biological systems. This includes studying its interactions with model membranes, its cellular uptake and distribution, and its potential effects on cellular processes. For instance, investigations into its role as a "zinc ejector" from zinc finger proteins, a mechanism relevant in antiviral research, could be a potential avenue of exploration. wikipedia.org

The ultimate objective of this academic inquiry is to assess the potential applications of this compound in chemical biology and beyond. This could encompass its use as a tool to probe biological systems, as a novel therapeutic agent, or as a specialized ingredient in various formulations. The detailed research findings from these studies will be crucial in determining the future trajectory of this promising compound.

Structure

2D Structure

Properties

CAS No. |

61745-59-3 |

|---|---|

Molecular Formula |

C22H42N2O3Zn |

Molecular Weight |

448.0 g/mol |

IUPAC Name |

zinc;(2S)-2-amino-6-(1-oxidohexadecylideneamino)hexanoate |

InChI |

InChI=1S/C22H44N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27;/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27);/q;+2/p-2/t20-;/m0./s1 |

InChI Key |

QTJIDVREANZTNX-BDQAORGHSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Spectroscopic Characterization of Zinc 2+ N6 1 Oxohexadecyl L Lysinate

Chemical Synthesis Protocols for Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate

The synthesis of the target complex is a multi-step process that begins with the preparation of the organic ligand, N6-(1-oxohexadecyl)-L-lysinate, followed by its coordination with a zinc(II) ion.

Strategic Functionalization of L-Lysine with Fatty Acyl Chains

The initial and crucial step in the synthesis is the selective acylation of the L-lysine side chain. Lysine (B10760008) possesses two amino groups (α-amino and ε-amino), and strategic functionalization requires selectively acylating the ε-amino group while leaving the α-amino group free for coordination with the metal center. This modification, known as lysine fatty acylation (KFA), is a recognized post-translational modification in biological systems. researchgate.netnih.govnih.govcornell.edu

A common laboratory method for achieving this involves the reaction of L-lysine with an activated form of hexadecanoic acid (palmitic acid). One effective protocol uses succinimidyl palmitate as the acylating agent. prepchem.com In this procedure, L-lysine is dissolved in a water-triethylamine solution, and succinimidyl palmitate, suspended in a solvent like acetone, is added. prepchem.com The reaction proceeds at room temperature, and after several hours, the N6-(1-oxohexadecyl)-L-lysinate (N6-palmitoyl-L-lysine) product precipitates and can be collected by filtration. prepchem.com Alternative approaches might involve the direct reaction between palmitic acid and L-lysine under specific conditions, such as using a mixed solvent system of hexane (B92381) and 2-propanol with a catalyst. researchgate.net Protecting the α-amino group with a removable protecting group, such as tert-butoxycarbonyl (Boc), prior to acylation is another established strategy to ensure selectivity, followed by deprotection. nih.gov

Design and Optimization of Zinc(II) Ion Coordination Strategies

Once the N6-palmitoyl-L-lysinate ligand is synthesized, the next stage is its complexation with zinc(II) ions. The design of coordination strategies for zinc-amino acid complexes leverages the ability of amino acids to act as chelating agents. nih.gov In zinc-amino acid compounds, the metal ion typically binds to the oxygen atom of the carboxylate group and the nitrogen atom of the α-amino group, forming a stable five-membered chelate ring. nih.govnih.gov

The synthesis of the zinc complex can be achieved by reacting the N6-palmitoyl-L-lysinate ligand with a suitable zinc salt, such as zinc chloride (ZnCl₂) or zinc oxide (ZnO), in an appropriate solvent. google.comgoogleapis.com Several factors must be optimized for successful complexation:

Molar Ratio : The stoichiometry of the reactants is critical. For bis(aminoacidate) zinc(II) complexes, a molar ratio of approximately 1:2 (zinc compound to amino acid ligand) is often employed. nih.govgoogleapis.comgoogle.com

pH : The pH of the reaction medium influences the protonation state of the ligand's coordinating groups (carboxylate and amino groups). The synthesis is often performed in aqueous solutions where the pH is controlled to ensure the availability of the deprotonated carboxylate and the free amino group for coordination. googleapis.com

Solvent : The choice of solvent is important for dissolving the reactants and facilitating the reaction. Water is commonly used, sometimes in combination with other solvents like ethanol (B145695) or glycerol (B35011) to aid in solubility and crystallization. nih.govgoogle.comgoogle.com

Reaction Conditions : Temperature and reaction time are adjusted to drive the reaction to completion. Some syntheses proceed at room temperature over several hours or even days, while others may require heating under reflux. sci-hub.seprepchem.comgoogle.com

Isolation of the final product, this compound, typically involves precipitation or crystallization from the reaction mixture, followed by filtration, washing, and drying. prepchem.comgoogleapis.com

Synthesis of Analogous Zinc-Lysine-Fatty Acid Complexes and Derivatives

The synthetic principles can be extended to produce a variety of analogous complexes by modifying either the fatty acid chain or the amino acid backbone. For instance, by substituting palmitic acid with other fatty acids like myristic acid (C14) or stearic acid (C18), a homologous series of Zinc(2+) N6-(1-oxo-alkyl)-L-lysinate complexes can be prepared.

The general synthetic scheme would remain consistent:

Acylation of L-lysine with the desired fatty acyl chloride or activated ester to form the corresponding N6-acyl-L-lysine ligand.

Reaction of the N6-acyl-L-lysine ligand with a zinc(II) salt (e.g., ZnCl₂, ZnO, or zinc acetate) in a suitable solvent system. sci-hub.senih.gov

The synthesis of mixed-ligand complexes is also a possibility, where zinc coordinates to N6-acyl-L-lysinate and another secondary ligand. sci-hub.seias.ac.in The characterization of these derivatives would rely on the same spectroscopic techniques used for the parent compound, allowing for a systematic study of how structural variations influence the properties of the complex.

Spectroscopic and Structural Elucidation of this compound

A combination of spectroscopic methods is essential to confirm the formation of the complex and to probe its detailed structural features, including the coordination environment of the zinc ion and the conformation of the ligand.

Vibrational Spectroscopy (IR, Raman) for Coordination Environment Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for analyzing the coordination of the ligand to the metal ion. rsc.orgrsc.org The formation of the zinc complex induces characteristic shifts in the vibrational frequencies of the ligand's functional groups, particularly the amino and carboxylate groups involved in chelation. nih.govias.ac.in

Infrared (IR) Spectroscopy : In the IR spectrum of the free N6-palmitoyl-L-lysine ligand, characteristic bands for the carboxylic acid (C=O stretch, ~1700-1725 cm⁻¹) and the protonated amine (N-H bend, ~1500-1600 cm⁻¹) are expected. Upon coordination to Zn(II), the following changes are anticipated:

The carboxylic acid band disappears and is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically found around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. ias.ac.in The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

Shifts in the N-H stretching and bending vibrations of the α-amino group indicate its involvement in coordination.

The appearance of new, low-frequency bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to Zn-N and Zn-O stretching vibrations, providing direct evidence of metal-ligand bond formation. ias.ac.in

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Carboxylate | IR | ~1550-1610 | Asymmetric stretch (ν_as(COO⁻)) |

| Carboxylate | IR, Raman | ~1380-1420 | Symmetric stretch (ν_s(COO⁻)) |

| Amide | IR, Raman | ~1640-1680 | Amide I (C=O stretch) |

| Amide | IR, Raman | ~1520-1570 | Amide II (N-H bend, C-N stretch) |

| Alpha-Amino | IR, Raman | ~3100-3300 | N-H stretch (shifted upon coordination) |

| Metal-Ligand | IR, Raman | ~400-500 | Zn-N stretch |

| Metal-Ligand | IR, Raman | ~200-400 | Zn-O stretch |

Data compiled from general findings for zinc-amino acid complexes. ias.ac.inrsc.orgacs.org

Nuclear Magnetic Resonance (NMR) for Ligand Conformation and Dynamics

NMR spectroscopy is indispensable for characterizing diamagnetic complexes like those of Zn(II), providing detailed information about the ligand's structure, conformation, and dynamic behavior in solution. nih.govacs.org

¹H and ¹³C NMR : The coordination of the N6-palmitoyl-L-lysinate ligand to the Zn(II) ion causes significant changes in the chemical shifts of the ligand's protons and carbons, especially those near the binding sites.

In the ¹H NMR spectrum, the signal for the α-proton (α-CH) of the lysine backbone is expected to show a downfield shift upon chelation, as its electronic environment is directly affected by the coordinated amino and carboxylate groups. nih.govresearchgate.net

The absence of the carboxylic acid proton signal confirms deprotonation and coordination.

Solid-State ⁶⁷Zn NMR : For a more direct probe of the metal center, solid-state ⁶⁷Zn NMR can be utilized. researchgate.net Although challenging due to the low natural abundance and large quadrupole moment of the ⁶⁷Zn nucleus, this technique provides precise information about the zinc coordination number, the geometry of the coordination sphere, and the degree of distortion. researchgate.netnih.gov The measured parameters, such as the quadrupolar coupling constant (C_Q) and the isotropic chemical shift (δ_iso), are highly sensitive to the local electronic and structural environment of the zinc ion. nih.gov For example, studies on various zinc-amino acid complexes have shown that C_Q values and δ_iso ranges can be correlated with specific coordination environments (e.g., tetrahedral vs. pentacoordinated). researchgate.netnih.gov

Table 2: Expected ¹H NMR Chemical Shift Changes Upon Complexation

| Proton | Expected Shift Change | Rationale |

|---|---|---|

| α-CH | Downfield shift | Deshielding due to proximity to coordinated -NH₂ and -COO⁻ groups. |

| α-NH₂ | Signal broadens or shifts | Direct involvement in coordination to Zn(II). |

| Lysine chain (-CH₂-) | Minor shifts | Conformational changes of the alkyl chain upon complexation. |

| Palmitoyl (B13399708) chain (-CH₂-, -CH₃) | Minimal shifts | Remote from the primary Zn(II) coordination site. |

Data based on general principles of NMR spectroscopy for metal complexes. nih.govacs.org

Electronic Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer Characteristics

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a important technique for probing the electronic structure of coordination complexes, including this compound. While the d10 electronic configuration of the Zinc(2+) ion precludes d-d electronic transitions, UV-Vis spectroscopy provides valuable insights into charge-transfer phenomena between the metal center and the N6-(1-oxohexadecyl)-L-lysinate ligand.

In zinc-amino acid complexes, electronic transitions are typically of the intraligand charge-transfer (ILCT) or ligand-to-metal charge transfer (LMCT) type. For this compound, the absorption spectrum is expected to be dominated by transitions originating from the ligand. The N6-(1-oxohexadecyl)-L-lysinate ligand possesses chromophoric groups, such as the carboxylate and amide moieties, which can give rise to characteristic absorption bands in the UV region. The coordination of the zinc ion can perturb the electronic energy levels of these chromophores, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the free ligand.

Studies on related zinc complexes with ligands featuring both electron-donating and electron-accepting components have demonstrated the presence of distinct charge-transfer bands. nih.gov For instance, the attachment of different substituents to the ligand framework can significantly alter the energy and intensity of these transitions. nih.gov In the case of this compound, the long alkyl chain of the hexadecanoyl group is not expected to be directly involved in the electronic transitions, but the coordination of the zinc ion to the amino and carboxylate groups of the lysine backbone is critical. The electronic transitions observed are likely to have substantial charge-transfer character. nih.gov The precise nature of these transitions, whether they are predominantly ILCT or have some LMCT character, can be further elucidated through computational studies, such as Density Functional Theory (DFT), which can model the electronic structure and predict the nature of the lowest-energy transitions. nih.gov

Mass Spectrometry for Molecular Integrity and Compositional Verification

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound, providing definitive information on its molecular weight, elemental composition, and structural integrity. This technique measures the mass-to-charge ratio (m/z) of ions, allowing for precise determination of the molecular mass of the complex.

For this compound, with a molecular formula of C22H42N2O3Zn, the expected monoisotopic mass is approximately 447.9895 g/mol. letopharm.com High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, can verify this mass with high accuracy, confirming the elemental composition. The characteristic isotopic pattern of zinc, with its major isotopes 64Zn, 66Zn, 67Zn, and 68Zn, provides a clear signature in the mass spectrum, further corroborating the presence of zinc in the complex.

In addition to verifying the molecular ion, mass spectrometry can provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, characteristic fragment ions can be generated that correspond to the loss of specific functional groups, such as the hexadecanoyl chain or parts of the lysine backbone. This fragmentation pattern serves as a fingerprint for the molecule, confirming the connectivity of the ligand and its coordination to the zinc center. Furthermore, techniques like size-exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) can be employed to study zinc-bound species in more complex matrices, ensuring the integrity of the complex and providing data on its stability. nih.gov

X-ray Crystallography for Solid-State Coordination Geometry of Related Complexes

In numerous crystal structures of zinc complexes with proteinogenic amino acids, the amino acid acts as a bidentate ligand, coordinating to the zinc ion through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. nih.gov For complexes with a general formula of [Zn(amino acid)2], a distorted tetrahedral geometry around the zinc center is frequently observed. nih.gov However, the coordination environment can be influenced by factors such as the specific amino acid, the presence of other ligands, and crystallization conditions like pH. nih.gov

For example, studies have shown that in some zinc-histidine complexes, the imidazole (B134444) nitrogen also participates in coordination. nih.gov In the context of this compound, it is anticipated that the primary coordination would involve the α-amino group and the carboxylate group of the L-lysine moiety. The N6-amino group, being part of an amide linkage, is less likely to be involved in direct coordination to the zinc center. The coordination sphere of the zinc could be completed by water molecules or by bridging interactions with adjacent complex molecules in the crystal lattice, potentially leading to a higher coordination number and a more complex polymeric structure. acs.org The precise bond lengths and angles, which dictate the exact geometry, are influenced by the steric bulk of the N-acyl chain and the packing forces within the crystal. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization

Elemental Microanalysis for Stoichiometric Determination

Elemental microanalysis is a fundamental and crucial technique for verifying the empirical formula and purity of a newly synthesized compound like this compound. This method provides a quantitative determination of the mass percentages of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula, C22H42N2O3Zn.

The results of elemental analysis are considered acceptable if the experimental values are within a narrow margin of error (typically ±0.4%) of the calculated values. This agreement provides strong evidence for the successful synthesis of the target compound and its stoichiometric purity. researchgate.net For many zinc(II) complexes reported in the literature, elemental analysis is a standard characterization method used to confirm the composition and the coordination of the ligands to the metal center. nih.govresearchgate.net The analysis of zinc content can also be performed, often using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques, to further confirm the metal-to-ligand ratio.

Below is a data table showing the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 58.99 |

| Hydrogen | H | 1.008 | 42 | 42.336 | 9.45 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.25 |

| Oxygen | O | 15.999 | 3 | 47.997 | 10.71 |

| Zinc | Zn | 65.38 | 1 | 65.38 | 14.59 |

| Total Molecular Weight | 447.969 | 100.00 |

Cyclovoltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of electroactive species. For this compound, CV can provide information on the stability of the complex and the electrochemical behavior of the zinc center. Since Zinc(II) has a filled d-shell, it is redox-inactive under typical electrochemical conditions, meaning it is not easily oxidized or reduced. Therefore, the cyclic voltammogram of the complex is expected to show electrochemical processes related to the ligand or the zinc ion's interaction with the electrode surface at extreme potentials.

Studies on various zinc complexes often show irreversible reduction peaks at highly negative potentials, corresponding to the reduction of Zn(II) to Zn(0). cecri.res.inutexas.edu The exact potential of this reduction can be influenced by the nature of the coordinating ligand. The stability of the complex can be qualitatively assessed by comparing the reduction potential of the complex to that of a simple zinc salt under the same conditions. A more negative reduction potential for the complex would indicate that the ligand stabilizes the Zn(II) oxidation state. utexas.edu Conversely, any oxidation or reduction peaks attributable to the N6-(1-oxohexadecyl)-L-lysinate ligand could also be identified. The technique is sensitive to changes in the coordination environment, and any changes in the CV upon addition of other species could indicate ligand exchange or other reactions. nih.govresearchgate.net

Below is a table summarizing the expected electrochemical data from a hypothetical cyclic voltammetry experiment on this compound in a suitable non-aqueous solvent.

| Process | Potential Range (V vs. Ag/AgCl) | Expected Observation | Interpretation |

|---|---|---|---|

| Reduction | -1.0 to -2.0 | Irreversible cathodic peak | Reduction of Zn(II) to Zn(0) |

| Oxidation | 0.0 to +2.0 | Likely no significant peaks unless the ligand is oxidizable | Zn(II) is in its highest stable oxidation state |

Elucidating the Coordination Chemistry of Zinc 2+ N6 1 Oxohexadecyl L Lysinate

Zinc(II) Coordination Preferences within the Ligand Framework

The flexible d¹⁰ electron configuration of the Zinc(II) ion allows it to adopt various coordination numbers and geometries with no ligand field stabilization energy, making it highly adaptable to the steric and electronic demands of the surrounding ligands. oup.com In protein active sites, zinc's role can be catalytic, where it polarizes substrates, or structural, where it stabilizes protein folds. nih.govacs.org For Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate, the zinc ion's coordination is dictated by the L-lysine moiety and influenced by the appended acyl chain.

Role of L-Lysinate Carboxylate and Amine Moieties in Zinc Chelation

The L-lysine portion of the ligand provides two primary sites for metal chelation: the α-carboxylate group (-COO⁻) and the α-amino group (-NH₂). The formation of a stable five-membered chelate ring involving these two groups is a common and thermodynamically favorable motif in the coordination chemistry of α-amino acids with metal ions. nih.gov This chelation neutralizes the positive charge of the zinc ion and is a primary driving force for complex formation. nih.gov

In aqueous solutions, zinc typically forms complexes where it is coordinated by both the carboxyl oxygen and the amino nitrogen. nih.gov The N6-amino group of the lysine (B10760008) side chain is generally considered a less likely participant in forming a stable chelate ring with the α-center due to the significant steric strain a large ring would create. researchgate.net Therefore, the most probable primary coordination involves the α-amino and α-carboxylate groups. Depending on the stoichiometry and pH, one or two N6-(1-oxohexadecyl)-L-lysinate ligands can bind to a single zinc ion. nih.gov

Influence of the N6-Acyl Chain on the Zinc(II) Coordination Sphere and Overall Complex Architecture

The long acyl chain can exert several key influences:

Steric Hindrance: The bulky chain can sterically hinder the approach of other ligands to the zinc center, potentially limiting the coordination number or favoring specific geometries. solubilityofthings.com This steric crowding can affect the accessibility of solvent molecules (like water) to the coordination sphere.

Secondary Coordination Sphere Interactions: While not directly bonded to the zinc ion, the acyl chain forms a "second coordination sphere" that can influence the complex's properties. oup.comacs.org Van der Waals interactions and the hydrophobic effect can dictate the packing of these molecules in solution or the solid state.

Supramolecular Assembly: In aqueous environments, it is highly probable that these molecules will aggregate to form micelles or other supramolecular structures. In such an assembly, the hydrophilic zinc-lysinate heads would be exposed to the aqueous phase, while the hydrophobic acyl tails would cluster together in the core. This aggregation could create a unique microenvironment around the zinc ion, potentially altering its coordination geometry and reactivity compared to a simple, non-acylated zinc-lysine complex. The formation of such structures is a known phenomenon for long-chain acyl-CoAs and other amphiphilic molecules. nih.govnih.gov

Stereochemical Aspects of Zinc(II) Binding to the Chiral L-Lysine Moiety

The ligand contains a chiral center at the α-carbon of the L-lysine moiety. The fixed stereochemistry of the L-lysine ligand imparts chirality to the resulting zinc complex. When two chiral ligands coordinate to the zinc center, diastereomeric complexes can be formed. The stereoselectivity of this binding is crucial in biological systems and analytical applications, such as chiral ligand-exchange chromatography, where zinc-amino acid complexes are used to separate enantiomers. sapub.org The interaction between the chiral ligands around the central metal ion leads to distinct three-dimensional arrangements, and often one diastereomeric form is energetically favored over others due to minimized steric repulsion.

Thermodynamics and Kinetics of Zinc(II)-Ligand Interactions

The stability and dynamic behavior of the this compound complex are critical to understanding its function. These properties are described by stability constants (thermodynamics) and ligand exchange rates (kinetics).

Determination of Stability Constants for this compound

The stability constant (log K or log β) is a quantitative measure of the strength of the interaction between a metal ion and a ligand. While the specific stability constant for this compound is not readily found in literature, the values for related zinc-amino acid complexes provide a strong basis for estimation. These constants are typically determined using techniques like potentiometric pH titration. researchgate.netbendola.com

The stability of zinc-amino acid complexes generally follows the Irving-Williams series and is influenced by the nature of the amino acid side chain. researchgate.netsphinxsai.com For simple amino acids, the log K₁ values for 1:1 zinc complexes are typically in the range of 4-5. The presence of the bulky, hydrophobic acyl chain in N6-(1-oxohexadecyl)-L-lysinate could potentially influence this value due to its electronic and steric effects.

Table 1: Representative Stability Constants (log K₁) for 1:1 Zn(II)-Amino Acid Complexes This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available.

| Amino Acid Ligand | log K₁ (1:1 Zn:Ligand) | Experimental Conditions |

| Glycine | 4.90 | 0.1 M NaNO₃, 25°C |

| α-Alanine | 4.70 | 0.1 M NaNO₃, 25°C |

| L-Valine | 4.51 | 0.1 M NaNO₃, 25°C |

| L-Leucine | 4.54 | 0.1 M NaNO₃, 25°C |

| L-Tryptophan | 4.88 | 0.1 M NaNO₃, 25°C |

Source: Data compiled from representative values in scientific literature. researchgate.net

Mechanistic Insights into Ligand Exchange Dynamics

Ligand exchange kinetics describe the rate and mechanism by which a ligand in a metal complex is replaced by another. For zinc complexes, these reactions are typically fast, consistent with zinc's role in dynamic biological processes. nih.gov The exchange can proceed through several mechanisms:

Dissociative (D) Mechanism: The existing ligand dissociates first, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Associative (A) Mechanism: The incoming ligand attacks first, forming a higher-coordination intermediate, from which the leaving ligand then departs.

Direct Exchange/Interchange (I): This is a concerted process where the bond to the incoming ligand forms as the bond to the leaving ligand breaks. In biological contexts, a direct ligand exchange mechanism, where zinc is passed from a donor to an acceptor without becoming a free ion, is considered highly relevant. nih.gov

For this compound, the bulky and hydrophobic N6-acyl chain would likely have a significant impact on ligand exchange dynamics. The steric hindrance imposed by the chain could slow down the rate of exchange by impeding the approach of an incoming ligand, favoring a more dissociative pathway. solubilityofthings.com If the complexes exist as micelles, ligand exchange might be limited to the surface of the aggregate, and the kinetics could be governed by the rate of association and dissociation of individual molecules from the micelle.

pH-Dependent Coordination Behavior and Protonation States

At low pH values, the amino groups of the lysinate moiety will be protonated, carrying a positive charge. This protonation can inhibit their direct coordination to the zinc(2+) ion, as the lone pair of electrons on the nitrogen atom is less available. In such acidic conditions, the carboxylate group, though potentially protonated to a carboxylic acid, is a more likely candidate for coordination. However, strong competition from protons for binding to the ligand's donor atoms can be detrimental to chelation. researchgate.net

As the pH increases, the carboxylate group is deprotonated, enhancing its ability to coordinate with the zinc ion. Further increases in pH lead to the deprotonation of the amino groups, making them available for coordination. This allows for the formation of stable chelate rings, which are a common feature in zinc-amino acid complexes. nih.gov The coordination of zinc can thus shift from being primarily oxygen-donor dominated at low pH to a mixed nitrogen and oxygen donor environment at neutral to alkaline pH.

The coordination number and geometry of the zinc ion are also subject to change with pH. Zinc is known for its flexible coordination geometry, readily adopting tetrahedral, five-coordinate, and octahedral arrangements. wikipedia.orglibretexts.org At acidic and neutral pH, octahedral complexes are often present. nih.gov However, as the pH becomes more alkaline, the formation of hydroxo complexes can lead to a shift towards tetrahedral geometry. nih.gov

The protonation states of the complex at different pH ranges can be summarized as follows:

| pH Range | Dominant Ligand Protonation State | Likely Zinc Coordination Environment |

| Acidic (pH < 4) | -COOH, -NH3+, secondary -NH2+ | Coordination primarily through the carbonyl oxygen of the carboxylic acid group and water molecules. |

| Near-Neutral (pH ~ 6-8) | -COO-, -NH3+, secondary -NH2 or -NH- (depending on pKa) | Potential for chelation involving the deprotonated carboxylate and one of the amino groups. The coordination sphere is likely completed by water molecules. Five- and six-coordinate geometries are possible. researchgate.netnih.gov |

| Alkaline (pH > 9) | -COO-, -NH2, secondary -NH- | Both amino groups and the carboxylate group are deprotonated and available for coordination, potentially leading to a more stable, multi-dentate chelate. The formation of zincate, [Zn(OH)4]2-, is also possible at high pH. nih.govwikipedia.org |

It is important to note that the long hexadecyl chain of the fatty acid moiety may introduce steric hindrance, influencing the preferred coordination geometry and the accessibility of solvent molecules to the zinc center.

Comparative Coordination Analysis with Other Zinc-Amino Acid and Zinc-Fatty Acid Complexes

The coordination chemistry of this compound can be better understood by comparing it with simpler zinc-amino acid and zinc-fatty acid complexes.

Zinc-Amino Acid Complexes:

Zinc forms a variety of complexes with amino acids, where it typically coordinates to the amino and carboxylate groups to form a five-membered chelate ring. nih.gov The specific coordination can vary depending on the amino acid's side chain. For instance, with glycine, zinc forms a simple chelate. With histidine, the imidazole (B134444) nitrogen in the side chain can also participate in coordination, leading to different structural possibilities. nih.govacs.org

A key feature of many zinc-amino acid complexes is the formation of polymeric structures in the solid state, where the carboxylate group of one amino acid can bridge to an adjacent zinc ion. rsc.org This leads to diverse coordination environments, including four-, five-, and six-coordinate zinc centers. rsc.org In solution, the coordination is often more dynamic, with solvent molecules playing a significant role.

| Complex Type | Typical Coordination Donors | Common Coordination Geometries | Key Structural Features |

| Zinc-Glycine | N (amino), O (carboxylate) | Tetrahedral, Octahedral | Often forms polymeric chains in the solid state with bridging carboxylate groups. rsc.org |

| Zinc-Histidine | N (amino), N (imidazole), O (carboxylate) | Tetrahedral, Octahedral | The imidazole side chain provides an additional coordination site, leading to potentially more complex structures. nih.govacs.org |

| Zinc-Cysteine | N (amino), S (thiol), O (carboxylate) | Tetrahedral | The soft sulfur donor of the cysteine side chain has a high affinity for the soft Lewis acid zinc(II). researchgate.net |

| This compound | N (α-amino), N (side-chain amino), O (carboxylate), O (amide carbonyl) | Tetrahedral, Five-coordinate, Octahedral | Combines features of both zinc-amino acid and zinc-fatty acid complexes. The long fatty acid chain may influence intermolecular interactions and solubility. The amide linkage provides an additional potential coordination site. |

Zinc-Fatty Acid Complexes:

Zinc reacts with fatty acids to form zinc carboxylates, commonly known as "zinc soaps." In these complexes, the carboxylate group of the fatty acid is the primary coordination site. The coordination can be monodentate, where only one oxygen of the carboxylate group binds to the zinc, or bidentate, where both oxygens coordinate. Zinc oxide, for example, reacts with fatty acids to form the corresponding carboxylates. wikipedia.org

The long hydrocarbon chains of the fatty acids tend to self-assemble, leading to lamellar structures in the solid state. The coordination geometry around the zinc ion in these structures can be tetrahedral or octahedral, often involving bridging carboxylate groups that link multiple zinc centers.

Biochemical Interactions and Molecular Mechanisms of Zinc 2+ N6 1 Oxohexadecyl L Lysinate

Interfacial Interactions with Biological Membranes

The unique structure of Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate, featuring both a charged zinc-amino acid head group and a long lipid tail, dictates its behavior at the interface of biological membranes.

Determinants of Lipophilicity and their Role in Membrane Association

The lipophilicity of this compound is primarily determined by the presence of the 1-oxohexadecyl group. This long, saturated fatty acyl chain is highly hydrophobic, promoting the compound's association with the lipid-rich core of cellular membranes. The zinc ion is coordinated to the N6-modified lysine (B10760008) ligand, creating a complex with a hydrophobic tail that can influence its interactions with biological membranes and proteins. ontosight.ai The dual nature of the molecule—a polar, charged head and a nonpolar, lipid-soluble tail—is characteristic of amphipathic molecules that readily interact with lipid bilayers.

The association with the membrane is a critical first step for its subsequent biological activity and cellular uptake. The hydrophobic tail is expected to insert into the phospholipid bilayer, while the polar head group, containing the zinc and lysine moieties, remains at the aqueous interface. This interaction is a key determinant of how the compound is presented to the cell surface.

Mechanistic Insights into Membrane Perturbation and Permeability

The insertion of amphipathic molecules like this compound into a biological membrane can lead to local perturbations. The introduction of the bulky hexadecyl chain into the ordered structure of the phospholipid bilayer can disrupt the packing of the native lipids. This can lead to an increase in membrane fluidity in the immediate vicinity of the inserted molecule.

Such disruptions can have several consequences for the membrane's physical properties, potentially altering its permeability to ions and other small molecules. While specific studies on membrane perturbation by this exact compound are not detailed in the provided results, the general mechanism for similar lipid-like molecules involves the creation of transient pores or defects in the membrane structure, which can facilitate the passage of substances that would otherwise be excluded.

Role of Fatty Acyl Chain Length and Saturation on Membrane Interactions

The length and saturation of the fatty acyl chain are critical factors that modulate the interaction of lipid-like molecules with membranes. acs.org The 1-oxohexadecyl group of this compound contains a 16-carbon saturated chain.

Chain Length : Longer acyl chains generally lead to stronger hydrophobic interactions with the membrane core, resulting in a more stable association. The 16-carbon length of the hexadecyl chain provides a substantial anchor within the lipid bilayer.

Saturation : Saturated acyl chains, like the one in this compound, are straight and flexible, allowing for close packing with the saturated fatty acid tails of membrane phospholipids. This can lead to a more ordered and less fluid membrane state compared to the introduction of unsaturated chains, which have kinks and increase disorder. Different levels of saturation in fatty acid molecules have a dramatic influence on the biophysical properties of lipid assemblies and their interaction with proteins. acs.org In some biological contexts, a decrease in acyl chain length has been shown to compensate for changes in membrane fluidity. nih.gov

The specific properties of the hexadecyl chain are thus crucial in defining the depth of insertion, the stability of the association, and the nature of the perturbation within the biological membrane.

Cellular Uptake and Intracellular Trafficking Mechanisms (In Vitro Studies)

Once associated with the cell membrane, this compound must be transported into the cell to exert its intracellular effects. In vitro studies on related zinc-amino acid complexes provide insights into the potential mechanisms involved.

Characterization of Carrier-Mediated Transport Pathways for Zinc Amino Acid Complexes

Research on various zinc amino acid conjugates (ZnAAs) has demonstrated that their cellular uptake can be mediated by amino acid transporters. nih.govul.ie This suggests that the lysine part of this compound could be recognized by specific carrier proteins on the cell surface.

In vitro studies using Caco-2 cells, a model for the intestinal barrier, have shown that ZnAAs are taken up by these transporters, leading to an intracellular increase in zinc. nih.govul.ie This mode of transport can be advantageous as it may bypass the typical routes of zinc uptake, which can be inhibited by other dietary components. nih.govul.ie The transport of zinc amino acid complexes can be an efficient way to increase the bioavailability of zinc. nih.govul.ie

Table 1: Investigated Zinc-Amino Acid Complexes and Uptake Mechanisms

| Complex Type | Cell Line | Key Finding |

|---|---|---|

| Zinc-Amino Acid Conjugates | Caco-2 | Uptake mediated by amino acid transporters. nih.govul.ie |

Assessment of Facilitated Diffusion and Passive Diffusion Modalities in Complex Internalization

The transport of molecules across the cell membrane can occur via passive diffusion, where they move directly across the lipid bilayer, or via facilitated diffusion, which involves membrane proteins. bioninja.com.aufiveable.me

Passive Diffusion : The lipophilic nature imparted by the 1-oxohexadecyl chain could allow this compound to move across the membrane via passive diffusion, driven by its concentration gradient. This process is generally favored by small, lipid-soluble molecules.

Facilitated Diffusion : This process utilizes channel or carrier proteins to move molecules across the membrane. bioninja.com.aufiveable.me It is a form of passive transport, meaning it does not require cellular energy (ATP) and follows the concentration gradient. fiveable.mekhanacademy.org As discussed, the involvement of amino acid transporters in the uptake of related zinc complexes points towards a facilitated diffusion mechanism. nih.govul.ie Carrier proteins involved in facilitated diffusion bind to specific molecules and undergo a conformational change to transport them across the membrane. bioninja.com.au

For a molecule like this compound, it is plausible that both passive and facilitated diffusion contribute to its internalization. The extent to which each mechanism is involved would depend on factors such as the concentration of the compound and the expression levels of relevant transporters on the cell type being studied. The study of zinc uptake in the small intestine has shown the existence of both a saturable, carrier-mediated process and a non-mediated, passive process. mdpi.com

Exploration of Direct Ligand-Exchange Mechanisms in Cellular Zinc Transport

In mammalian cells, the transport and trafficking of zinc are believed to occur predominantly through a direct ligand-exchange mechanism. This process involves the transfer of zinc ions directly from a donor ligand to an acceptor ligand, such as a transporter protein, without the formation of free zinc ions (Zn2+). The concentration of free Zn2+ in the cellular environment is negligible, existing in the picomolar to nanomolar range, which makes transport via free ion diffusion unlikely.

Cellular zinc uptake is mediated by the ZIP family of transporters (Zrt- and Irt-like proteins), while efflux is handled by the ZnT family (Zinc Transporters). For a compound like this compound, it is hypothesized that the complex would interact with these transport systems. Studies on other zinc-amino acid complexes suggest that they can be taken up via amino acid transporters, potentially bypassing traditional zinc uptake pathways and their inhibitors. The lipophilic nature of the N6-(1-oxohexadecyl)-L-lysinate ligand, derived from palmitic acid, might facilitate membrane interaction or transport, but specific studies on this mechanism for this compound are absent.

Intracellular Distribution and Sequestration Dynamics of this compound

Once inside a cell, zinc is carefully managed, distributed, and sequestered. Over 90% of intracellular zinc is bound to proteins, with only a very small fraction considered "labile" or "mobile," which is available for signaling and transfer reactions. Major players in intracellular zinc buffering and storage are metallothioneins, a family of cysteine-rich proteins that can bind and release zinc ions in response to cellular signals.

The fate of this compound after potential cellular entry is unknown. It is unclear whether the complex remains intact or if the zinc ion is released from the N6-(1-oxohexadecyl)-L-lysinate ligand. The distribution would depend on the affinity of the zinc for its carrier ligand versus endogenous binding partners like metallothionein (B12644479) and other zinc-requiring proteins. The lipophilic tail of the ligand could potentially influence its localization to specific membranes or organelles, but this has not been experimentally verified.

Molecular Recognition and Binding to Biomolecules (In Vitro Investigations)

Interaction with Zinc Metalloproteins and Metalloenzymes

Zinc is a critical cofactor for an estimated 3,000 human proteins, where it serves either a catalytic or structural role. In metalloenzymes, zinc's function as a Lewis acid is central to catalysis. In structural roles, such as in "zinc finger" domains, it stabilizes protein folds necessary for DNA binding or protein-protein interactions. The binding of zinc in these proteins is typically coordinated by specific amino acid residues, most commonly cysteine, histidine, glutamate, and aspartate. There is no available research demonstrating the direct interaction of this compound with any specific zinc metalloprotein or metalloenzyme.

Competition with Endogenous Zinc-Binding Ligands and Chelators

The ability of a compound to deliver zinc within a cell is dependent on the relative binding affinities of the compound and endogenous zinc-binding molecules. High-affinity endogenous ligands, such as metallothionein, would compete for the zinc carried by an exogenous ligand. Studies on zinc-binding peptides have shown that the transfer of zinc to a chelator like EDTA occurs via a rapid ligand-exchange mechanism rather than a slower dissociation-association process. This highlights the kinetic aspects of zinc competition in a biological milieu. No studies have been published that investigate the competitive dynamics between this compound and endogenous zinc chelators.

Modulation of Protein Conformation and Function through this compound Binding

Zinc binding can allosterically modulate the function of proteins, including cell surface receptors and ion channels. For example, zinc is a known modulator of NMDA receptors in the brain. The binding of zinc to a protein can induce conformational changes that alter its activity. Without evidence of this compound binding to any specific protein, it is impossible to describe any modulation of protein conformation or function.

Influence on Cellular Signaling Pathways and Metabolic Processes (Mechanistic Level)

Zinc itself is a significant signaling molecule, acting as a second messenger in a manner analogous to calcium. Fluctuations in labile zinc levels can impact numerous signaling cascades, including those involved in cell proliferation, differentiation, and immune responses. For instance, zinc can influence pathways regulated by transcription factors like NF-κB and PPARs. Furthermore, studies with other zinc complexes, such as zinc threonate and zinc maltolate, have suggested effects on glucose uptake by influencing GLUT4 transporters and on signaling by affecting phosphodiesterase. However, no research has been conducted to determine if this compound has any influence on these or other cellular signaling or metabolic pathways.

Investigation of Specific Signal Transduction Pathways Modulated by the Zinc Complex

Zinc ions are known to act as signaling molecules, often referred to as "the calcium of the 21st century," participating in a multitude of cellular signaling cascades. nih.gov Research into the specific effects of this compound would need to explore its impact on well-established zinc-sensitive pathways.

Key areas for investigation would include:

Insulin (B600854) Signaling Pathway: Zinc plays a role in insulin synthesis, storage, and release, and influences the insulin signaling pathway. nih.gov Studies on the co-administration of L-lysine and zinc have indicated effects on insulin resistance and glucose metabolism. nih.gov Future research should determine if this compound can modulate key proteins in this pathway, such as Akt/PKB and MAP kinases.

Receptor-Mediated Signaling: Extracellular zinc can act as a ligand for various membrane receptors, including the zinc-sensing receptor (ZnR/GPR39). nih.gov It would be crucial to investigate whether this compound can activate these receptors and trigger downstream signaling events.

Ion Channel Modulation: Zinc ions are known to modulate the activity of various ion channels. nih.gov Research should be directed to understand if this specific zinc complex can influence ion flux and cellular excitability.

A hypothetical data table for such research could look like this:

| Signal Transduction Pathway | Key Protein Assessed | Observed Effect of this compound |

| Insulin Signaling | Phospho-Akt (Ser473) | Data Not Available |

| MAPK/ERK Pathway | Phospho-ERK1/2 | Data Not Available |

| ZnR/GPR39 Signaling | Intracellular Ca2+ Release | Data Not Available |

Modulation of Gene Expression and Transcriptional Regulation

Zinc is a critical cofactor for a vast number of transcription factors, containing zinc-finger domains that are essential for DNA binding and gene regulation. The delivery of zinc via a lipophilic lysine derivative could potentially influence gene expression profiles differently than traditional zinc supplements.

Prospective research in this area would involve:

Transcription Factor Activity: Investigating the effect of the complex on the activity of key zinc-dependent transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the antioxidant response. nih.gov

Gene Expression Profiling: Utilizing techniques like RNA sequencing to obtain a global view of the changes in gene expression in cells treated with this compound. This would identify specific genes and genetic pathways targeted by the compound.

A potential data table summarizing these findings could be:

| Target Gene/Transcription Factor | Cellular Context | Fold Change in Expression/Activity |

| Nrf2 (Nuclear Translocation) | Hepatocytes | Data Not Available |

| Metallothionein-1 (MT-1) mRNA | Keratinocytes | Data Not Available |

| Slc30a1 (ZnT1) mRNA | Intestinal Cells | Data Not Available |

Metabolic Flux Alterations Induced by this compound

Zinc is integral to the function of numerous metabolic enzymes. The fatty acid component of the N6-(1-oxohexadecyl)-L-lysinate ligand could also have metabolic implications.

Future studies should address:

Lipid Metabolism: Given the palmitoyl (B13399708) chain, it is important to determine if the complex influences fatty acid oxidation, lipid synthesis, or cholesterol metabolism. nih.gov

Glucose Metabolism: Building on the findings that zinc and lysine co-administration can impact glucose levels, the direct effect of the complex on glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle should be quantified. nih.govnih.gov

Amino Acid Metabolism: Investigating any potential alterations in lysine metabolism or the metabolism of other amino acids.

A summary of such metabolic studies could be presented as follows:

| Metabolic Pathway | Key Metabolite Measured | Percent Change in Flux/Concentration |

| Glycolysis | Lactate Production | Data Not Available |

| Fatty Acid Oxidation | Oxygen Consumption Rate | Data Not Available |

| TCA Cycle | Citrate Levels | Data Not Available |

Computational and Biophysical Studies on Zinc 2+ N6 1 Oxohexadecyl L Lysinate

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of metal complexes at the electronic level. nih.gov For a molecule like Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate, DFT calculations can elucidate its stable geometric structure, the nature of the coordination bonds, and predict spectroscopic data for experimental validation. nih.govrsc.org

The central feature of the complex is the coordination of the Zinc(2+) ion by the N6-(1-oxohexadecyl)-L-lysinate ligand. Based on studies of similar zinc-amino acid complexes, the zinc ion is expected to adopt a tetrahedral or distorted tetrahedral coordination geometry. researchgate.net The primary coordination sites on the ligand would be the oxygen atoms of the deprotonated carboxyl group and the nitrogen atom of the alpha-amino group, forming a stable five-membered chelate ring. nih.gov The amide group in the N6-palmitoyl chain is less likely to be involved in direct, stable coordination.

Table 1: Representative DFT-Calculated vs. Experimental Bond Lengths for a Model Zinc-Amino Acid Complex (Zn(Met)₂) (Distances in Å) This table illustrates the typical accuracy of DFT methods by comparing calculated bond lengths for a similar compound, Zinc(II)-methionine, with experimental data. Similar calculations would be applied to this compound.

| Bond | Experimental (X-ray) | Calculated (PBEPBE/6-311++G(d,p)) | Calculated (M06/6-311++G(d,p)) |

|---|---|---|---|

| Zn-O | 1.994 | 2.029 | 2.031 |

| Zn-N | 2.056 | 2.115 | 2.133 |

Data adapted from studies on Zn(Met)₂. nih.gov

A key application of DFT is the prediction of vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this to an experimental spectrum helps validate the computed structure. A hallmark of amino acid chelation to a metal is the shift in the stretching frequency of the carboxylate group (–COO⁻). Studies on zinc-amino acid complexes show that DFT methods, particularly the M06-L functional, can predict these frequencies with high accuracy, often within a small margin of the experimental values. researchgate.net

For this compound, DFT would predict the characteristic vibrational modes, including the Zn-O and Zn-N stretching frequencies in the low-frequency region and the shifted asymmetric –COO⁻ stretching band. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated to aid in the structural elucidation in solution, accounting for the exchange of labile protons in solvents like D₂O. nih.gov

Table 2: Representative Comparison of Calculated vs. Experimental IR Frequencies for a Model Zinc-Amino Acid Complex (Zn(Met)₂) (Frequencies in cm⁻¹) This table demonstrates the validation of computational methods by comparing the predicted IR absorption of a key functional group with experimental measurement.

| Vibrational Mode | Experimental (FTIR) | Calculated (M06-L/6-311++G(d,p)) | Difference |

|---|---|---|---|

| Asymmetric –COO⁻ Stretch | 1606 | 1618 | 12 |

Data adapted from studies on Zn(Met)₂. researchgate.net

The presence of a long, flexible hexadecyl (palmitoyl) chain introduces significant conformational complexity. Computational searches are essential to identify low-energy conformers of the molecule. acs.org These calculations would explore the rotational freedom around the C-C single bonds of the alkyl chain and the lysine (B10760008) side chain. The analysis would determine the most energetically favorable three-dimensional structure, considering the steric hindrance of the lipid tail and the coordination requirements of the zinc ion. The results would likely show the zinc-lysinate headgroup adopting a compact, chelated structure, while the palmitoyl (B13399708) tail can exist in numerous extended or folded conformations with small energy differences between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing insights into their interactions with other molecules, such as proteins, membranes, and solvents.

Given its amphipathic nature, with a polar, charged headgroup (the zinc-lysinate moiety) and a long, nonpolar tail (the palmitoyl chain), the compound is expected to interact strongly with biological membranes and proteins.

Membrane Interaction: MD simulations of other palmitoylated molecules consistently show that the lipid tail acts as a membrane anchor, inserting itself into the hydrophobic core of a lipid bilayer. nih.govnih.gov The zinc-lysinate headgroup would remain at the membrane-water interface, where it can engage in electrostatic interactions with the polar headgroups of phospholipids. nih.govescholarship.org Simulations would reveal the precise orientation and depth of insertion of the complex within the membrane and its effect on local membrane properties, such as lipid order and thickness.

Protein Interaction: The zinc-lysinate portion of the molecule could engage in specific interactions with proteins. Zinc ions are known to have a high affinity for coordinating with amino acid residues like histidine and cysteine. nih.gov MD simulations could model the docking of the complex to a protein's active or allosteric site. For example, studies on palmitoylated proteins like PSD-95 show that zinc binding can modulate protein function by altering its association with the membrane. nih.gov The palmitoyl chain can further stabilize protein-membrane interactions or interact with hydrophobic pockets on the protein surface. nih.gov

The stability and structure of the zinc complex are highly dependent on the solvent environment. MD simulations in explicit solvent (e.g., water) are critical for understanding this relationship.

The water molecules form structured hydration shells around the charged zinc-lysinate headgroup, which are crucial for stabilizing the complex. researchgate.net The coordination of water to the zinc ion itself can be a dynamic process, and simulations can reveal whether water molecules can exchange with the primary ligand or act as additional, weakly bound ligands. biorxiv.org Furthermore, studies have shown that the nature of the solvent can directly influence the preferred structure of zinc-amino acid complexes. researchgate.netkisti.re.kr The presence and distribution of counterions (e.g., Cl⁻) in the solvent are also critical, as they screen the charge of the complex and modulate its conformational flexibility and interactions with other charged molecules. mdpi.com

Conformational Changes Upon Zinc Binding and Ligand Exchange Processes

The formation of the this compound complex is governed by the coordination of the zinc ion (Zn²⁺) with the N6-(1-oxohexadecyl)-L-lysinate ligand. This interaction induces significant conformational changes in the ligand to accommodate the preferred coordination geometry of the zinc ion. Typically, Zn²⁺ favors a tetrahedral or octahedral geometry. nih.govnih.gov In this complex, the primary binding sites on the ligand are the α-amino group and the carboxylate group of the L-lysine backbone. nih.govrsc.org Upon binding, the flexible N6-palmitoyl chain, a long C16 acyl group, will orient itself to minimize steric hindrance and optimize intramolecular and intermolecular interactions, which can influence the packing and phase behavior of the complex in different environments.

Theoretical studies and density functional theory (DFT) calculations on similar zinc-amino acid complexes suggest that the bond lengths and angles around the zinc center adjust to achieve the most stable electronic configuration. nih.govnih.gov For instance, the binding of Zn²⁺ to the amino and carboxylate groups of lysine creates a stable five-membered chelate ring. nih.gov The geometry of such zinc complexes can vary; for example, complexes with cysteine often adopt a tetrahedral conformation, while those with histidine can be octahedral or square-planar depending on the number of coordinating histidine residues. nih.gov

Ligand exchange processes are crucial for the biological activity and chemical reactivity of metal complexes. nih.govlibretexts.org In the context of this compound, the coordinated water molecules or the primary ligand itself can be displaced by other competing ligands in a given medium, such as amino acid residues on a protein or other small molecules. nih.govresearchgate.net This exchange can occur without the generation of free Zn²⁺ ions, proceeding through a direct exchange mechanism where a ternary intermediate is formed. nih.gov The rate and equilibrium of this exchange are dictated by the relative affinities of the incoming and outgoing ligands and the stability of the resulting complex. For example, studies on zinc complexes with various amino acids have shown that basic amino acids can be selectively bound and exchanged on zinc-chelated resins. nih.gov

Advanced Biophysical Characterization Methods

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. nih.govnih.gov For the formation of this compound, ITC could be used to titrate a solution of the N6-(1-oxohexadecyl)-L-lysinate ligand with a solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) or vice versa. The experiment measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov

Table 1: Representative Thermodynamic Data from an ITC Experiment for Metal-Ligand Binding

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Stoichiometry (n) | 2.1 ± 0.1 | Moles of ligand per mole of Zinc(2+) | |

| Association Constant (Kₐ) | 5.8 x 10⁵ | M⁻¹ | Affinity of the ligand for the metal ion |

| Dissociation Constant (K₋) | 1.72 | µM | Inverse of the association constant |

| Enthalpy Change (ΔH) | -12.5 ± 0.5 | kcal/mol | Heat released or absorbed upon binding |

This table contains illustrative data based on typical metal-amino acid binding studies and does not represent experimentally verified values for this compound.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the kinetics of molecular interactions. portlandpress.com It measures the association (kₐ) and dissociation (k₋) rate constants of a binding event between an analyte in solution and a ligand immobilized on a sensor surface. researchgate.net To study the interactions of this compound, one could immobilize a target biomolecule (e.g., a protein) onto the SPR sensor chip and flow a solution of the zinc complex over the surface.

The binding of the complex to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). A sensorgram, which plots RU versus time, is generated, showing the association phase during sample injection and the dissociation phase during buffer flow. portlandpress.com Analysis of these curves provides the kinetic constants, from which the dissociation constant (K₋) can be calculated (K₋ = k₋/kₐ). researchgate.net This technique would be invaluable for understanding how the zinc complex interacts with biological targets, such as membrane proteins or enzymes, where the lipophilic palmitoyl chain might play a significant role in the interaction. nih.gov

Table 2: Representative Kinetic Data from an SPR Experiment

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁴ | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (k₋) | 4.1 x 10⁻⁴ | s⁻¹ | Rate of complex decay |

This table contains illustrative data and does not represent experimentally verified values for this compound.

Fluorescence spectroscopy is a highly sensitive method used to investigate molecular interactions by monitoring changes in the fluorescence properties of a system. researchgate.net Interactions involving this compound can be studied using this technique in several ways. If the target biomolecule contains intrinsic fluorophores, such as tryptophan or tyrosine residues, its fluorescence emission may be quenched or enhanced upon binding of the zinc complex. nih.gov This change in fluorescence intensity or shift in emission wavelength provides information about the binding event and can be used to calculate binding constants. researchgate.net

Alternatively, a fluorescent probe could be incorporated into the system. For instance, if N6-(1-oxohexadecyl)-L-lysinate itself does not possess suitable fluorescence properties, a fluorescent analogue could be synthesized. Studies on similar systems, such as zinc-phenylalanine polymer nanofibers, have demonstrated that coordination with zinc can result in fluorescent materials. researchgate.net The quenching of tryptophan fluorescence by zinc oxide nanoparticles is another example of how this technique can be applied to study interactions in zinc-containing systems. researchgate.net

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing the size, shape, and association state of macromolecules and their complexes in solution. hhu.denih.gov It works by monitoring the sedimentation of molecules under a strong centrifugal force. nih.gov This technique is particularly useful for determining whether this compound exists as a monomer, dimer, or higher-order aggregate in solution, which is plausible given its amphiphilic nature.

There are two primary AUC experiment types: sedimentation velocity and sedimentation equilibrium. hhu.de In a sedimentation velocity experiment, a high centrifugal force is applied, and the rate of movement of the solute boundary is used to determine the sedimentation coefficient (s). This provides information about the size and shape of the particles. ucl.ac.uk Sedimentation equilibrium experiments use lower speeds to reach a state where sedimentation is balanced by diffusion, allowing for the precise determination of molar mass and association constants for interacting systems. nih.govresearchgate.net AUC would be instrumental in characterizing the solution behavior of the zinc complex and any larger assemblies it forms upon interaction with target biomolecules. ucl.ac.ukacs.org

Emerging Research Directions and Future Perspectives for Zinc 2+ N6 1 Oxohexadecyl L Lysinate

Conceptual Frameworks for Novel Zinc-Based Bioactive Materials

The development of new bioactive materials increasingly focuses on hybrid compositions that mimic biological structures and offer multifunctional properties. Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate can serve as a foundational component in several conceptual frameworks for such materials.

Self-Assembling Systems: The amphiphilic nature of the N6-(1-oxohexadecyl)-L-lysinate ligand, with its hydrophilic lysine (B10760008) head group and hydrophobic hexadecyl tail, suggests the potential for self-assembly into micelles, vesicles, or other nanostructures in aqueous environments. The coordination with zinc ions could influence the geometry and stability of these assemblies. Future research could explore how environmental factors like pH and ionic strength, relevant to physiological conditions, affect this self-assembly process. These structures could serve as carriers for other therapeutic agents.

Bioactive Coatings for Implants: Zinc is known for its antibacterial properties and its role in bone regeneration. nih.gov This has led to growing interest in incorporating zinc ions into biomaterials to enhance their performance. nih.gov The lipophilic character of this compound could be leveraged to create bioactive coatings on implantable devices. The fatty acid component may enhance adhesion to metallic or polymeric surfaces, while the zinc-lysine complex provides a localized therapeutic effect, potentially reducing the risk of implant-associated infections and promoting tissue integration.

Metal-Organic Frameworks (MOFs): Zinc-based MOFs are gaining attention for their biocompatibility and potential in drug delivery. brieflands.comnih.govresearchgate.net These materials are constructed from metal ions or clusters linked by organic ligands. While this compound is a discrete complex, the principles of MOF chemistry could be applied. The N6-(1-oxohexadecyl)-L-lysinate could be used as a functional ligand in the synthesis of novel, porous MOFs. Such frameworks could be designed for the controlled release of the zinc-lysine complex or for the encapsulation and delivery of other active molecules. The inherent properties of the ligand, such as its fatty acid chain, could impart unique characteristics to the resulting MOF, such as hydrophobicity or affinity for specific biological environments.

| Conceptual Framework | Potential Application | Key Features of this compound Leveraged |

| Self-Assembling Nanostructures | Drug delivery carriers | Amphiphilicity of the acylated lysine ligand |

| Bioactive Implant Coatings | Infection prevention, enhanced bone integration | Antibacterial and osteogenic properties of zinc; lipophilicity of the fatty acid chain for adhesion |

| Metal-Organic Frameworks (MOFs) | Controlled release systems, encapsulation | Zinc as the metal node, acylated lysine as the organic linker |

Strategies for Targeted Cellular Delivery and Specificity of Zinc-Lysine-Fatty Acid Complexes

A significant challenge in therapeutics is achieving targeted delivery of active compounds to specific cells or tissues, thereby maximizing efficacy and minimizing off-target effects. The structure of this compound offers several avenues for developing targeted delivery strategies.

Passive Targeting via Enhanced Permeability and Retention (EPR) Effect: If this complex forms nanoparticles, it could passively accumulate in tumor tissues due to the EPR effect. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size range to be retained.

Lipid-Mediated Membrane Interaction: The hexadecyl (palmitoyl) chain is a saturated fatty acid commonly found in biological membranes. This lipophilic tail can facilitate the interaction of the complex with the lipid bilayers of cell membranes, potentially enhancing cellular uptake. According to Overton's concept of cell permeability, the lipid cell membrane favors the passage of lipophilic substances. nih.gov Chelation can increase the lipophilicity of zinc complexes, allowing them to better penetrate the lipid membranes of microorganisms. nih.gov Research could focus on how the length and saturation of the fatty acid chain influence the depth of membrane penetration and the rate of cellular uptake.

Active Targeting through Surface Functionalization: For delivery systems based on this complex (e.g., micelles or liposomes), the surface could be functionalized with targeting moieties such as antibodies, peptides, or aptamers that recognize specific receptors overexpressed on target cells. For instance, zinc-based MOFs have the potential to achieve targeted therapy through surface modification, which can enhance drug efficacy and minimize side effects. brieflands.com

pH-Responsive Release: The coordination of zinc with the lysine ligand can be sensitive to pH. In the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes, a decrease in pH could trigger the dissociation of the complex and the release of bioactive zinc ions and the acylated lysine. Some zinc-based MOFs have demonstrated pH-responsive drug release, releasing a higher percentage of their cargo at lower pH values. nih.govresearchgate.net

| Targeting Strategy | Mechanism | Rationale for Zinc-Lysine-Fatty Acid Complexes |

| Passive Targeting (EPR Effect) | Accumulation in leaky tumor vasculature | Potential for self-assembly into nanoparticles |

| Lipid-Mediated Membrane Interaction | Insertion of the fatty acid tail into the cell membrane | The C16 fatty acid chain increases lipophilicity, facilitating membrane interaction and cellular uptake. |

| Active Targeting | Binding of surface-conjugated ligands to specific cellular receptors | Encapsulation in or self-assembly into nanocarriers that can be surface-functionalized |

| pH-Responsive Release | Dissociation of the complex in acidic environments | The zinc-lysine coordination bond may be destabilized at lower pH, triggering release. |

Advanced Methodological Approaches in Studying Metal-Lipid-Amino Acid Complex Interactions

A thorough understanding of the behavior of this compound at the molecular level is crucial for its rational design and application. A combination of computational and experimental techniques will be essential to elucidate the complex interactions between the metal ion, the amino acid, and the fatty acid, as well as its interactions with biological systems.

Computational Modeling and Simulation:

Quantum Mechanics (QM): QM methods, such as density functional theory (DFT), can be used to study the coordination chemistry of the zinc ion with the N6-(1-oxohexadecyl)-L-lysinate ligand in detail. digitellinc.com This can provide insights into bond energies, electronic structure, and the geometry of the complex.

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for investigating the interaction of the complex with model cell membranes, such as dipalmitoylphosphatidylcholine (DPPC) bilayers. digitellinc.comnih.gov These simulations can reveal how the complex anchors to the membrane, the depth of penetration of the fatty acid tail, and any conformational changes that occur upon interaction. nih.gov

Biophysical Techniques:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for determining the three-dimensional structure of metal-amino acid complexes in solution and for studying their interactions with lipids. nih.govjohnmsanderson.com

Calorimetry: Isothermal Titration Calorimetry (ITC) can be employed to measure the thermodynamic parameters (affinity, enthalpy, and entropy) of the complex binding to model membranes or specific proteins. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for quantifying the real-time binding kinetics and affinity of the complex to immobilized lipids or proteins on a sensor chip. nih.gov

Advanced Imaging and Analytical Techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information on how the complex interacts with target proteins or is incorporated into larger assemblies. nih.gov

Mass Spectrometry (MS): Native mass spectrometry can be used to study the complex in its non-denatured state, providing information on its stoichiometry and interaction with other molecules. nih.gov

| Methodological Approach | Information Gained | Relevance to this compound |

| Computational | ||

| Quantum Mechanics (QM) | Electronic structure, coordination geometry, bond energies | Elucidating the fundamental properties of the zinc-ligand bond |

| Molecular Dynamics (MD) | Interaction with cell membranes, conformational changes | Predicting how the complex behaves at the cell surface |

| Biophysical | ||

| NMR Spectroscopy | 3D structure in solution, lipid binding properties | Characterizing the complex and its interaction with model membranes |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics (ΔH, ΔS) | Quantifying the energetics of interaction with biological targets |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Measuring the real-time interaction with immobilized lipids or proteins |

| Advanced Analytical | ||

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of complex-protein interactions | Visualizing the precise binding mode to a biological target |

| Mass Spectrometry (MS) | Stoichiometry, identification of interaction partners | Confirming the composition of the complex and identifying its binding partners |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products